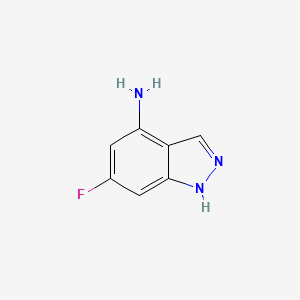

6-Fluoro-1H-indazol-4-amine

Descripción

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that can bind to multiple, diverse biological targets, making them valuable starting points for drug discovery. samipubco.com The versatility of the indazole ring allows for the creation of a wide array of derivatives with distinct biological activities. nih.govlongdom.org

Key attributes of the indazole scaffold that contribute to its significance include:

Structural Versatility: The indazole core can be readily modified at various positions, allowing chemists to fine-tune the compound's properties to achieve desired biological effects. samipubco.com

Bioisosteric Replacement: It can act as a bioisostere for other important structures, such as purines and indoles, enabling it to interact with a broad range of biological targets.

Drug-like Properties: Many indazole derivatives exhibit favorable pharmacokinetic properties, including good solubility, metabolic stability, and oral bioavailability, which are crucial for the development of effective medications. samipubco.com

Synthetic Accessibility: A variety of synthetic methods have been developed for the construction and functionalization of the indazole ring system, facilitating the generation of large libraries of compounds for screening. samipubco.comnih.gov

The importance of the indazole scaffold is underscored by its presence in several clinically approved drugs. These compounds have demonstrated the therapeutic potential of this heterocyclic system in treating a range of diseases. samipubco.comresearchgate.net

Diverse Biological Activities and Therapeutic Potential of Indazole Derivatives

Indazole derivatives have been shown to possess a wide spectrum of biological activities, leading to their investigation for numerous therapeutic applications. nih.govnih.gov The specific activity of an indazole-based compound is highly dependent on the nature and position of its substituents.

Some of the most notable biological activities of indazole derivatives include:

Anticancer Activity: This is one of the most extensively studied areas for indazole derivatives. nih.govresearchgate.netbenthamdirect.comresearchgate.net They have been found to inhibit various protein kinases, which are enzymes that play a critical role in the growth and proliferation of cancer cells. samipubco.com For instance, Pazopanib and Axitinib are kinase inhibitors containing an indazole core used in cancer therapy. samipubco.com

Anti-inflammatory Activity: Indazole derivatives have shown promise as anti-inflammatory agents. nih.govresearchgate.net Some compounds have been developed as inhibitors of enzymes like Janus kinase (JAK) and RIP2 kinase, which are involved in inflammatory signaling pathways. nih.govacs.org

Antimicrobial and Antifungal Activity: Research has demonstrated that certain indazole derivatives exhibit activity against various bacteria and fungi. nih.govlongdom.org

Neuroprotective Effects: The potential of indazole derivatives in treating neurodegenerative diseases has also been explored. nih.gov

Other Activities: Various other biological activities have been reported for indazole derivatives, including anti-HIV, antiarrhythmic, and analgesic properties. nih.govresearchgate.netresearchgate.net

The following table provides a summary of some indazole derivatives and their observed biological activities.

| Indazole Derivative Class | Biological Activity | Therapeutic Potential |

| Kinase Inhibitors | Anticancer | Treatment of various cancers, including renal cell carcinoma. samipubco.com |

| JAK Inhibitors | Anti-inflammatory | Treatment of inflammatory diseases. nih.gov |

| RIP2 Kinase Inhibitors | Anti-inflammatory | Treatment of chronic inflammatory diseases. nih.govacs.org |

| IDO1 Inhibitors | Immunomodulatory, Anticancer | Cancer immunotherapy. nih.gov |

| CCR4 Antagonists | Anti-inflammatory, Anticancer | Treatment of inflammatory conditions and certain cancers. acs.org |

Academic Relevance of 6-Fluoro-1H-indazol-4-amine within Indazole Research

This compound is a specific indazole derivative that has gained attention in academic and industrial research. Its structure is characterized by a fluorine atom at the 6-position and an amine group at the 4-position of the indazole ring.

The academic relevance of this compound stems primarily from its role as a key building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom is particularly significant, as the introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.

Research applications of this compound include its use in the development of:

Enzyme Inhibitors: It has been investigated as a scaffold for creating inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.

Kinase Inhibitors: The 1H-indazol-4-amine motif is a key pharmacophore that can be utilized in the design of various kinase inhibitors.

The study of compounds like this compound and its derivatives contributes to the broader understanding of structure-activity relationships (SAR) within the indazole class of compounds. By systematically modifying the indazole core and observing the effects on biological activity, researchers can design more potent and selective therapeutic agents. longdom.org

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACABEBHSYBESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646217 | |

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-16-1 | |

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Indazole Core Synthesis Relevant to 6-Fluoro-1H-indazol-4-amine

The synthesis of the indazole ring system is a cornerstone of many medicinal chemistry programs. Various methods have been developed to construct this bicyclic heterocycle, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen and nitrogen-nitrogen bonds, which are crucial for constructing the indazole core. researchgate.netresearchgate.net Rhodium and copper-catalyzed reactions, for example, have been employed in the synthesis of 1H-indazoles through C-H activation and C-N/N-N bond formation. nih.govnih.gov These methods often offer high efficiency and good functional group tolerance. For instance, a rhodium(III)-catalyzed C-H activation/C-N bond formation coupled with a copper-catalyzed N-N bond formation has been successfully used for synthesizing substituted 1H-indazoles. nih.gov Similarly, copper-mediated cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles. nih.gov Another approach involves an intramolecular Ullmann-type reaction, which is a copper-catalyzed process, to form the indazole ring. thieme-connect.com

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Key Transformation | Ref. |

| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | Sequential C-H activation and intramolecular cascade annulation | nih.gov |

| [Cp*RhCl₂]₂/Cu(OAc)₂/AgSbF₆ | Not specified | C-H activation/C-N bond formation and N-N bond formation | nih.gov |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and cyclization | nih.gov |

| Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | Cyclization | nih.gov |

Reductive Cyclization Approaches for Indazole Formation

Reductive cyclization is a classic and reliable method for synthesizing the indazole core, often starting from ortho-nitro substituted precursors. A common strategy involves the reductive cyclization of o-nitro-ketoximes to yield 1H-indazoles. semanticscholar.orgresearchgate.net Another prominent method is the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates, generated in situ from the condensation of ortho-nitrobenzaldehydes and amines, are treated with a reducing agent like tri-n-butylphosphine to afford 2H-indazoles. organic-chemistry.org This one-pot procedure is operationally simple and efficient. organic-chemistry.org

Cycloaddition Reactions in Indazole Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, provide a direct and efficient pathway to the indazole skeleton. chemicalbook.com One such approach involves the reaction of in situ generated arynes with diazo compounds. organic-chemistry.org This method allows for the synthesis of a wide range of substituted indazoles under mild conditions. organic-chemistry.orgorgsyn.org The reaction of o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride (B91410) source is a common way to generate the aryne intermediate. nih.govorganic-chemistry.org Another variation utilizes N-tosylhydrazones as precursors to the diazo compounds. organic-chemistry.org

Functionalization and Derivatization Strategies for this compound

The presence of the fluorine atom and the amino group on the this compound ring system offers opportunities for further chemical modifications, enabling the synthesis of a diverse array of derivatives.

Nucleophilic and Electrophilic Substitution Pathways on the Indazole Ring System

The indazole ring is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position can potentially be displaced by strong nucleophiles, especially if the ring is further activated by electron-withdrawing groups. youtube.comresearchgate.net SNAr reactions are a common method for introducing new substituents onto aromatic rings. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The indazole ring is inherently aromatic and can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.comoxfordsciencetrove.com The position of these substitutions is directed by the existing substituents on the ring.

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole (B372694) ring are nucleophilic and can be readily alkylated or arylated. beilstein-journals.org Regioselectivity between the N-1 and N-2 positions is a key consideration and can be influenced by the reaction conditions, including the choice of base and solvent, as well as the steric and electronic properties of the substituents on the indazole ring. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation. beilstein-journals.org Nucleophilic substitution on a suitable precursor, such as the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, is another method to achieve N-alkylation. nih.gov

Metalation of the Indazole Ring and Subsequent Reactions

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of indazoles, deprotonation of the N-H bond followed by reaction with an organolithium reagent can lead to metalation at a specific position, often directed by a substituent. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. thieme-connect.com

Advanced Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. yonedalabs.com This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid) with an organohalide or triflate. yonedalabs.comresearchgate.net For the 1H-indazole scaffold, this reaction is a powerful tool for introducing aryl or heteroaryl substituents, which can significantly modulate the molecule's properties.

While direct C-C coupling on this compound is specific, research on analogous 4-substituted-1H-indazoles provides a clear blueprint for such transformations. nih.gov A key strategy involves the regioselective halogenation of the indazole ring, followed by a Suzuki-Miyaura reaction. For instance, studies on 4-sulfonamido-1H-indazoles have demonstrated an efficient and regioselective bromination at the C7 position using N-bromosuccinimide (NBS). nih.gov This C7-bromo-indazole derivative then serves as the electrophilic partner in the cross-coupling reaction.

The subsequent Suzuki-Miyaura coupling is performed with a variety of aryl or heteroaryl boronic acids. nih.gov The reaction conditions are optimized by screening different palladium catalysts, bases, and solvents to achieve high yields. nih.govmdpi.com This methodology allows for the synthesis of a diverse library of C7-arylated indazole derivatives. nih.gov Given the similar electronic nature of the 4-amino and 4-sulfonamido groups, this approach is directly applicable to derivatives of this compound.

Table 1: Optimized Conditions for Suzuki-Miyaura Cross-Coupling on a C7-Bromo-4-amido-1H-indazole Scaffold This table is based on findings from analogous 4-substituted indazole systems and represents a viable synthetic route.

| Parameter | Condition | Purpose |

| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-Bis(diphenylphosphino)ferrocene) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov |

| Base | Cs₂CO₃ (Cesium Carbonate) | Activates the boronic acid for the transmetalation step. nih.gov |

| Solvent | 1,4-Dioxane/H₂O | Provides a suitable medium for the reaction, with water often accelerating the catalytic cycle. nih.gov |

| Temperature | 120 °C (Microwave irradiation) | Provides the necessary energy to overcome the activation barrier of the reaction, often leading to shorter reaction times. nih.gov |

| Reactants | C7-bromo-indazole derivative, Aryl/Heteroaryl boronic acid | The coupling partners that form the new C-C bond. nih.gov |

This synthetic route yields the desired C7-arylated 4-amido-1H-indazoles in moderate to excellent yields, demonstrating the robustness of the Suzuki-Miyaura reaction for functionalizing the indazole core. nih.gov

Formation of Schiff Base Derivatives of the Indazole Moiety

Schiff bases, characterized by the azomethine or imine group (-CH=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ijpbs.comunsri.ac.id This reaction is a fundamental transformation in organic chemistry for creating carbon-nitrogen double bonds. The primary amine at the C4 position of this compound is a suitable nucleophile for reacting with various aldehydes to form a diverse range of Schiff base derivatives.

The synthesis is typically a straightforward one-pot reaction. The 4-aminoindazole derivative and a selected aromatic or heterocyclic aldehyde are dissolved in a suitable solvent, such as methanol (B129727) or ethanol. ijpbs.com A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the dehydration step. ijpbs.com The reaction mixture is then heated under reflux for several hours. ijpbs.com

The general reaction scheme is as follows: this compound + R-CHO → 6-Fluoro-4-(R-benzylideneamino)-1H-indazole + H₂O

This reaction allows for the introduction of a wide array of substituents (R-groups) onto the indazole scaffold, depending on the aldehyde used. These modifications can significantly alter the steric and electronic properties of the parent molecule. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization.

Table 2: General Conditions for Schiff Base Formation This table outlines a typical procedure based on established methods for synthesizing Schiff bases from amino-heterocycles. ijpbs.comnih.gov

| Parameter | Condition | Purpose |

| Reactants | This compound, Substituted Aldehyde (e.g., benzaldehyde (B42025) derivatives) | The primary amine and carbonyl compound that condense to form the imine. ijpbs.com |

| Solvent | Methanol or Ethanol | Dissolves the reactants and facilitates the reaction. ijpbs.com |

| Catalyst | Glacial Acetic Acid (catalytic amount) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. ijpbs.com |

| Temperature | Reflux (50-80 °C) | Provides energy for the reaction and helps to remove the water byproduct. ijpbs.com |

| Reaction Time | 10-12 hours | Typical duration to ensure the reaction goes to completion. ijpbs.com |

The formation of Schiff bases represents a versatile and efficient method for the derivatization of this compound, opening avenues for further chemical exploration and the development of new molecular entities.

Molecular Mechanisms and Biological Activity Assessment

Biological Pathways and Cellular Responses to 6-Fluoro-1H-indazol-4-amine Analogs

Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M phase)

Certain derivatives of 1H-indazole-3-amine have demonstrated antitumor properties by influencing cell cycle distribution. nih.gov In a study involving a specific analog, treatment of K562 human chronic myeloid leukemia cells resulted in an arrest at the G0/G1 phase of the cell cycle. nih.gov This was evidenced by an increase in the G0/G1 cell population and a significant decrease in the proportion of cells in the S phase. nih.gov

This mechanism of action, inducing cell cycle arrest, is a common strategy for anticancer agents. nih.govmdpi.comresearchgate.net By halting the progression of the cell cycle, these compounds can inhibit the proliferation of cancer cells. nih.gov The observed G0/G1 arrest by the 1H-indazole-3-amine derivative suggests its potential as a scaffold for the development of novel anticancer therapeutics. nih.gov

Table 2: Effect of 1H-indazole-3-amine Derivative (Compound 6o) on K562 Cell Cycle Distribution

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|---|

| Negative Control | - | 29.4 | 55.2 | 15.4 |

| Compound 6o | 10 | 31.8 | 50.1 | 18.1 |

| Compound 6o | 12 | 36.4 | 43.5 | 20.1 |

| Compound 6o | 14 | 41.1 | 38.2 | 20.7 |

Data represents the mean of three independent experiments. nih.gov

Immune Response Modulation in Disease Contexts (e.g., NOD1 and NOD2 signaling, tumor microenvironment)

Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are intracellular pattern recognition receptors that play a critical role in the innate immune system. nih.govnih.govmdpi.comresearchgate.net They recognize bacterial peptidoglycan motifs and initiate inflammatory and antimicrobial responses. nih.govmdpi.comkisti.re.kr

Indazole-containing compounds have been identified as modulators of NOD1 and NOD2 signaling pathways. nih.gov For instance, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine has been characterized as a potent and highly selective inhibitor of RIP2 kinase, a key component of the NOD1 and NOD2 signaling cascade. nih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNFα and IL-6. nih.gov

In the context of the tumor microenvironment, the modulation of immune responses is a crucial aspect of cancer therapy. researchgate.net The ability of indazole derivatives to influence NOD1 and NOD2 signaling suggests a potential role in modulating the immune landscape within tumors, which could have implications for cancer immunotherapy. nih.gov

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The inhibition of angiogenesis is a key strategy in cancer treatment. Several indazole derivatives have been investigated for their anti-angiogenic properties. nih.gov

Multi-target inhibitors based on the indazole scaffold have been designed to target angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, Tie-2, and EphB4. nih.gov One such compound demonstrated potent inhibition of these RTKs with IC₅₀ values in the low nanomolar range, indicating its potential as an anti-angiogenic and anticancer agent. nih.gov Another study on a carbothioamide derivative with an indole (B1671886) core, structurally related to indazoles, showed significant anti-angiogenic activity, which was attributed to its anti-proliferative effect on human umbilical vein endothelial cells (HUVECs). nih.gov

Table 3: Multi-target RTK Inhibition by an Indazole Derivative (Compound 133)

| Target RTK | IC₅₀ (nM) |

|---|---|

| VEGFR-2 | 3.45 |

| Tie-2 | 2.13 |

| EphB4 | 4.71 |

Data from biological evaluation of the compound as a multi-target RTK inhibitor. nih.gov

Apoptosis Induction Pathways

Indazole derivatives have been identified as potent inducers of apoptosis, a programmed cell death crucial for tissue homeostasis and a primary target in anticancer therapy. While specific studies on the apoptosis-inducing pathways of this compound are not extensively detailed in the provided search results, the broader class of indazole derivatives demonstrates significant activity through various molecular mechanisms.

One key mechanism involves the intrinsic mitochondrial pathway. For instance, certain indazole derivatives have been shown to promote apoptosis by increasing the levels of reactive oxygen species (ROS). This leads to a loss of mitochondrial membrane potential (ΔΨm) and the subsequent dysregulation of apoptosis-related proteins. Specifically, these compounds can upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis.

Another identified pathway involves the inhibition of the Bcl-2 family of proteins and the modulation of the p53/MDM2 pathway. One synthesized indazole derivative, compound 6o, demonstrated the ability to induce apoptosis in a dose-dependent manner in chronic myeloid leukemia (K562) cells by potentially inhibiting Bcl-2 family members. nih.gov Furthermore, some indazole-based small molecules have been found to enhance the apoptosis-inducing effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent. These compounds work by inhibiting the MKK7-TIPRL interaction, which in turn activates the MKK7/JNK signaling pathway, sensitizing cancer cells to TRAIL-mediated apoptosis. oncotarget.com

The induction of apoptosis by these derivatives is often concentration-dependent. Studies using flow cytometry have confirmed that treatment with certain indazole compounds leads to a significant increase in the percentage of apoptotic cells, including both early and late-stage apoptosis. nih.gov

Table 1: Apoptosis Induction by Indazole Derivatives

| Compound | Cancer Cell Line | Observed Apoptotic Pathway/Mechanism | Key Protein Modulations |

|---|---|---|---|

| Indazole Derivative 2f | 4T1 (Breast Cancer) | ROS-mitochondrial apoptotic pathway nih.gov | Downregulation of Bcl-2; Upregulation of cleaved caspase-3 and Bax nih.gov |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | Inhibition of Bcl2 family members and p53/MDM2 pathway nih.gov | Downregulation of Bcl-2; Upregulation of Bax nih.gov |

| TRT-0029 and TRT-0173 | Huh7 (Hepatocellular Carcinoma) | Enhancement of TRAIL-induced apoptosis via inhibition of MKK7-TIPRL interaction oncotarget.com | Activation of MKK7/JNK pathway oncotarget.com |

Broader Biological Activity Spectrum of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nih.govnih.gov This versatility has led to their investigation in numerous therapeutic areas, including inflammatory diseases, infectious diseases, and oncology. nih.gov

Indazole derivatives have emerged as a significant class of anti-inflammatory agents. nih.gov A key mechanism underlying their anti-inflammatory effect is their ability to act as selective, non-steroidal glucocorticoid receptor (GR) modulators. nih.gov The glucocorticoid receptor is a crucial regulator of the inflammatory response. Upon activation, it can mediate its effects through two primary pathways: transactivation and transrepression. core.ac.uk While transactivation is associated with many of the metabolic side effects of traditional glucocorticoids, transrepression is primarily responsible for their anti-inflammatory actions. core.ac.uk

Certain indazole-based compounds have been designed to preferentially induce the transrepression mechanism, thereby offering the potential for a better safety profile compared to conventional steroidal drugs. nih.gov These compounds have demonstrated nanomolar affinity for the glucocorticoid receptor and have shown efficacy in cellular transrepression assays at picomolar concentrations. nih.govnih.gov Furthermore, in vivo studies, such as the mouse lipopolysaccharide (LPS)-induced TNFα model, have confirmed the anti-inflammatory efficacy of these indazole derivatives. nih.gov

Beyond their interaction with the glucocorticoid receptor, the anti-inflammatory activity of indazole derivatives is also attributed to their ability to inhibit key inflammatory mediators. Research has shown that these compounds can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.govresearchgate.net They also suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

Table 2: Anti-inflammatory Mechanisms of Indazole Derivatives

| Compound Class/Example | Mechanism of Action | Key Molecular Targets | Reference |

|---|---|---|---|

| Indazole Ethers | Selective Glucocorticoid Receptor (GR) Modulation | Glucocorticoid Receptor | nih.gov |

| 5-Functionalized Indazoles | Glucocorticoid Receptor Agonism (preferential transrepression) | Glucocorticoid Receptor | nih.gov |

| Indazole, 5-aminoindazole, 6-nitroindazole (B21905) | Inhibition of inflammatory mediators | Cyclooxygenase-2 (COX-2), TNF-α, IL-1β | nih.gov |

The indazole nucleus is a core component of various compounds demonstrating significant antimicrobial properties, including antibacterial and antifungal activities. nih.govorientjchem.org A number of synthetic indazole derivatives have shown potent activity against a range of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govnih.gov

One of the elucidated mechanisms for the antibacterial action of indazole derivatives is the inhibition of bacterial DNA gyrase B (GyrB). nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its GyrB subunit presents a validated target for antibiotics. By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. This provides an alternative mechanism to existing antibiotics like fluoroquinolones, which target the GyrA subunit, offering a potential solution to combat resistance. nih.gov

The antimicrobial efficacy of these compounds is often influenced by the specific substitutions on the indazole ring. For example, studies have shown that compounds with 4-substituted benzene (B151609) rings consistently demonstrate superior antibacterial efficacy. Some N-methyl-3-aryl indazoles have exhibited excellent inhibitory activity against various microbial strains. orientjchem.org

Table 3: Antimicrobial Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target Microorganisms | Observed Activity/Potency | Mechanism of Action |

|---|---|---|---|

| Indazole Derivatives (general) | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis | Good inhibitory profile with MIC values from 64 to 128 µg/mL for some compounds. nih.gov | Not specified in this study. |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium, Candida albicans | Some compounds showed excellent inhibitory activity. orientjchem.org | Not specified in this study. |

| Indazole GyrB Inhibitors | Gram-positive pathogens including MRSA, Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis | Excellent enzymatic and antibacterial activity. nih.gov | Inhibition of bacterial DNA Gyrase B. nih.gov |

Several studies have highlighted the antioxidant potential of indazole derivatives. nih.govresearchgate.net These compounds can act as free radical scavengers, which is a crucial mechanism for mitigating oxidative stress implicated in numerous pathological conditions. The antioxidant capacity of these derivatives has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

For instance, compounds like 6-nitroindazole have demonstrated a high degree of inhibition of DPPH activity, in some cases exceeding 70% at a concentration of 200μg/ml. nih.gov Similarly, other synthesized indazole derivatives have been identified as good scavengers against both DPPH and ABTS radicals. researchgate.net The antioxidant properties of these compounds suggest their potential utility in conditions associated with oxidative damage. Some indazole-imino substituted anthracene (B1667546) compounds have also been shown to be effective antioxidant materials. iiste.org

Indazole derivatives have also been explored for their applications in agriculture as herbicides. nih.gov Certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have shown potent herbicidal activity against a wide range of annual weeds, particularly in paddy fields, while demonstrating good selectivity and tolerance in transplanted rice seedlings. nih.gov

The herbicidal activity is closely linked to the chemical structure of the indazole compound. Structure-activity relationship studies have revealed that the position and electronic properties of substituents on the indazole ring are critical for their bioactivity. For example, compounds with electron-withdrawing substituents on the indazole ring tend to exhibit better herbicidal activity. mdpi.com Furthermore, the placement of substituents at the 4-position of the indazole ring has been found to result in superior root inhibitory activity against weeds compared to substitutions at other positions. mdpi.com

Some 3-aryl-1H-indazoles have been shown to act as growth inhibitors, affecting the root and shoot lengths of plants like wheat and sorghum, especially at higher concentrations. researchgate.net These findings indicate that indazole derivatives can interfere with key physiological processes in plants, making them promising candidates for the development of new herbicidal agents.

Structure Activity Relationship Sar and Advanced Computational Modeling

Elucidation of Structure-Activity Relationships for 6-Fluoro-1H-indazol-4-amine Analogs

The indazole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies. These investigations aim to understand how chemical modifications to the core structure influence biological activity, guiding the design of more potent and selective therapeutic agents. For analogs of this compound, SAR analysis has been crucial in identifying key structural requirements for various biological targets, including enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and protein kinases. vulcanchem.comnih.gov

The biological efficacy and selectivity of indazole analogs are highly dependent on the nature and position of substituents on the indazole ring. Research has consistently shown that modifications at the 4- and 6-positions of the 1H-indazole scaffold play a pivotal role in modulating inhibitory activity against targets like IDO1. nih.gov

For instance, in the development of tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitors, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized and evaluated. nih.gov The results from these studies underscore the importance of the substitution pattern in achieving potent enzymatic inhibition. Similarly, studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors revealed that substituents on the benzene (B151609) ring significantly impact activity. nih.gov For example, when halogen substituents were placed at the para-position of the benzene ring, an increase in the atomic volume of the halogen correlated with enhanced reactivity, with a bromine atom substitution showing excellent activity. nih.gov However, the introduction of a much larger iodine atom led to a marked decrease in inhibitory activity, indicating that the volume of the binding pocket is finite. nih.gov

The specific functional groups of this compound, namely the fluorine atom at the 6-position and the amine group at the 4-position, are critical contributors to its molecular properties and biological activity.

The Fluorine Moiety: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The fluorine atom at the 6-position of the indazole ring significantly influences the compound's properties. vulcanchem.com Its high electronegativity alters the electron distribution within the molecule, which can affect binding interactions with biological targets. vulcanchem.com Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to metabolic degradation, potentially increasing the compound's half-life in a biological system. vulcanchem.com This unique fluorine substitution can also enhance the molecule's reactivity and selectivity, making it a valuable building block in the synthesis of bioactive molecules for targeted therapies. chemimpex.com

The Amine Moiety: The primary amine group at the 4-position is a key functional group for establishing specific interactions with target proteins. It can act as a hydrogen bond donor, forming crucial hydrogen bonds with amino acid residues within the binding pocket of an enzyme or receptor. vulcanchem.com These interactions are often essential for anchoring the ligand in the correct orientation for potent inhibitory activity. The presence of the amino group also provides a convenient point for further chemical modification, allowing for the synthesis of a library of derivatives to optimize potency and selectivity. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org QSAR models use physicochemical properties or theoretical molecular descriptors as predictors to forecast the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. wikipedia.orgfrontiersin.org

The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

Different types of QSAR models exist, ranging from 1D-QSAR, which correlates activity with global molecular properties like pKa and logP, to 3D-QSAR, which considers the three-dimensional properties of molecules, such as steric and electrostatic fields. nih.gov

In the context of indazole derivatives, QSAR studies have been applied to understand the structural requirements for inhibiting specific targets. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck). nih.gov This study resulted in a robust model that could be used to predict the activity of new inhibitors and provide insights into the structural features necessary for potent Lck inhibition. nih.gov The process typically involves dividing a dataset of molecules into a training set to build the model and a test set to validate its predictive power. nih.govnih.gov

| Concept | Description | Relevance to Indazole Analogs |

|---|---|---|

| Descriptors | Numerical representations of molecular properties (e.g., electronic, steric, hydrophobic). | Used to quantify the structural features of this compound analogs that influence biological activity. |

| Mathematical Model | An equation that correlates descriptors with biological activity (e.g., Multiple Linear Regression, Machine Learning). frontiersin.org | Provides a predictive tool for estimating the potency of novel indazole derivatives before synthesis. wikipedia.org |

| Model Validation | Assessing the robustness and predictive ability of the QSAR model using statistical methods (e.g., cross-validation, external test set). nih.gov | Ensures that the developed QSAR model for indazole inhibitors is reliable and can accurately guide the design of new compounds. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates biological activity to the 3D steric and electrostatic fields of the molecules. nih.gov | Used to create contour maps that visualize favorable and unfavorable regions around the indazole scaffold, guiding substituent placement for enhanced activity. nih.gov |

Advanced Computational Chemistry Approaches for Molecular Design

Modern drug discovery heavily relies on advanced computational chemistry techniques to rationalize experimental findings and guide the design of new molecules. For this compound and its analogs, methods like molecular docking and Density Functional Theory (DFT) provide atomic-level insights into their behavior.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in understanding the specific interactions that govern molecular recognition, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Several docking studies have been conducted on indazole derivatives to elucidate their binding modes with various protein targets.

IDO1 Inhibition: Docking models have shown that the 1H-indazole motif can effectively interact with the ferrous ion of the heme group and hydrophobic pockets within the active site of the IDO1 enzyme, confirming that the indazole structure is a key pharmacophore for IDO1 inhibition. nih.gov

Kinase Inhibition: In a study of N-4-Pyrimidinyl-1H-indazol-4-amine derivatives, molecular docking was used to determine the bioactive conformation of the most potent molecule at the ATP binding site of the Lck kinase, which then served as a template for 3D-QSAR analysis. nih.gov

Anticancer Targets: The effectiveness of novel indazole derivatives against renal cancer-related proteins (PDB: 6FEW) was assessed using molecular docking, which helped identify derivatives with the highest binding energies. nih.gov

These studies highlight how molecular docking provides a structural basis for the observed biological activities and serves as a powerful tool for structure-based drug design, allowing for the rational optimization of lead compounds.

| Indazole Derivative Class | Protein Target | Key Findings from Docking Analysis | Reference |

|---|---|---|---|

| 1H-Indazole derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | The 1H-indazole motif interacts with the heme ferrous ion and hydrophobic pockets A and B. | nih.gov |

| N-4-Pyrimidinyl-1H-indazol-4-amines | Leukocyte-specific protein tyrosine kinase (Lck) | Identified the bioactive conformation of the ligand in the ATP binding site, guiding 3D-QSAR model development. | nih.gov |

| 3-Carboxamide indazoles | Renal cancer-related protein (PDB: 6FEW) | Predicted binding energies and identified derivatives (8v, 8w, 8y) with the highest binding affinity. | nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | Polo-like kinase 4 (PLK4) | Guided the inclusion of various substituents on the benzene ring to probe a hydrophobic cavity and enhance inhibitory efficacy. | nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netdergipark.org.tr By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, DFT provides deep insights into a molecule's stability and chemical behavior. dergipark.org.trresearchgate.net

DFT studies on indazole derivatives have been used to:

Optimize Molecular Geometry: DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional structure of a molecule. nih.gov

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. dergipark.org.trresearchgate.net

Predict Reactive Sites: The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and identify regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net

For example, a DFT study on 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine involved calculating HOMO and LUMO energies to show that charge transfer occurs within the molecule. researchgate.net Another theoretical study used DFT to evaluate various indazole derivatives, calculating global reactivity parameters like chemical hardness and electronegativity to understand their properties. dergipark.org.tr These computational analyses complement experimental data and provide a theoretical foundation for understanding the structure and reactivity of compounds like this compound.

| DFT Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of a molecule. Higher values suggest a better electron donor. dergipark.org.tr |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. Lower values suggest a better electron acceptor. dergipark.org.tr |

| HOMO-LUMO Energy Gap (ΔE) | A larger energy gap implies higher kinetic stability and lower chemical reactivity. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) sites for molecular interactions. researchgate.net |

| Global Reactivity Descriptors | Includes chemical hardness, softness, and electronegativity, which provide quantitative measures of molecular stability and reactivity. dergipark.org.tr |

Pharmacokinetic and Pharmacodynamic Property Prediction

Advanced computational modeling serves as a critical tool in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic profiles of novel compounds. For this compound, in silico analysis provides valuable insights into its potential as a drug candidate by evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its drug-likeness and potential biological targets. These predictions are derived from sophisticated algorithms that analyze the molecule's structure to forecast its behavior in a biological system.

The physicochemical characteristics of this compound, such as its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity, are fundamental to its pharmacokinetic profile. These parameters, often evaluated against established criteria like Lipinski's Rule of Five, help in assessing the compound's potential for oral bioavailability.

Computational predictions for this compound indicate a favorable pharmacokinetic profile. The compound is predicted to have good intestinal absorption and moderate to high blood-brain barrier permeability, suggesting its potential for systemic availability and activity within the central nervous system. Predictions regarding its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, suggest a low likelihood of inhibiting major isoforms, thereby indicating a lower potential for drug-drug interactions.

Pharmacodynamic property prediction for this compound involves computational screening against various biological targets to identify potential mechanisms of action. The indazole scaffold is a known pharmacophore for various protein classes, particularly kinases. Molecular docking and pharmacophore modeling studies can elucidate potential binding modes of this compound within the active sites of these proteins, providing a basis for its potential therapeutic applications.

The following tables summarize the computationally predicted pharmacokinetic and pharmacodynamic properties of this compound.

Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| LogP (Lipophilicity) | 1.35 |

| Water Solubility | Moderately Soluble |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 40.25 |

| Topological Polar Surface Area | 68.75 Ų |

| Lipinski's Rule of Five | Yes (0 violations) |

| Bioavailability Score | 0.55 |

Predicted ADME Properties

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Renal Organic Cation Transporter 2 Substrate | No |

Predicted Pharmacodynamic Profile

| Target Class | Predicted Affinity |

|---|---|

| Kinases | High |

| G-protein Coupled Receptors | Low |

| Ion Channels | Low |

| Nuclear Receptors | Low |

Preclinical Research and Therapeutic Development Potential

In Vitro Efficacy Assessment in Cellular Models

The initial stages of evaluating the therapeutic potential of 6-fluoro-1H-indazol-4-amine derivatives involve comprehensive in vitro screening using various cell-based assays. These studies are fundamental in determining the cytotoxic and selective properties of these compounds.

Derivatives of this compound have been systematically evaluated against a broad spectrum of human cancer cell lines to ascertain their anti-proliferative activities. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter determined in these screenings.

A series of 1H-indazole-3-amine derivatives were synthesized and tested against several cancer cell lines, including human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One particular compound, designated as 6o , demonstrated a notable inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM. nih.gov Similarly, other research has highlighted the potent anti-proliferative activity of indazole derivatives. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36 ) showed strong activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. researchgate.net Another compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , also displayed significant antiproliferative effects in HCT116 cells, with an IC50 of 14.3±4.4 µM. researchgate.net

Further studies have explored the structure-activity relationships of these derivatives. For example, the presence of a fluorine substitution at the 6-position of the indazole ring was found to improve both enzymatic activity and cellular potency in fibroblast growth factor receptor (FGFR) inhibitors. nih.gov Specifically, a derivative with this substitution showed an IC50 of 25.3 nM against the KG-1 (Koeffler Golde-1) cell line. nih.gov

The broad screening of these compounds across different cancer types underscores the versatility of the this compound scaffold in generating potent anti-cancer agents.

Inhibitory Concentrations (IC50) of Selected this compound Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 36 | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 |

| Compound 9f | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 |

| FGFR Inhibitor (27a) | KG-1 (Leukemia) | 0.0253 |

A critical aspect of preclinical drug development is to ensure that candidate compounds exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. Several derivatives of this compound have been assessed for their cytotoxicity against non-cancerous cell lines.

The previously mentioned compound 6o was evaluated for its effect on human embryonic kidney (HEK-293) cells, a commonly used normal cell line. It displayed low cytotoxicity with an IC50 value of 33.20 µM. nih.gov This resulted in a selectivity index (SI) of 6.45, which is calculated by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line (K562). An SI greater than 1 suggests a degree of selectivity for the cancer cells. nih.gov

Similarly, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) was found to be non-cytotoxic to normal human lung fibroblast cells (MRC5), with an IC50 value greater than 100 μM. researchgate.net This indicates a high degree of selectivity, as its activity against HCT116 cancer cells was in the mid-micromolar range. researchgate.net These findings highlight the potential for developing derivatives with a favorable therapeutic window, minimizing off-target effects.

Selectivity of this compound Derivatives

| Compound ID | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| 6o | HEK-293 | 33.20 | K562 | 5.15 | 6.45 |

| Compound 9f | MRC5 | >100 | HCT116 | 14.3 ± 4.4 | >6.9 |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to evaluate their efficacy in a more complex biological system. These studies are crucial for understanding how the compounds behave in a whole organism and for providing evidence of their potential therapeutic effects.

Derivatives of this compound have demonstrated significant antitumor activity in various animal models of cancer. These studies typically involve implanting human tumor cells into immunocompromised mice (xenograft models) and then treating the animals with the test compound to monitor its effect on tumor growth.

One such study focused on (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. A lead compound from this series, 14i , showed significant antitumor efficacy in xenograft models using MDA-MB-468 and MDA-MB-231 breast cancer cells. rsc.org Another investigation reported that compound 2f , an indazole derivative, was able to suppress the growth of a 4T1 mouse breast cancer tumor model in vivo without causing obvious side effects. nih.gov These results provide strong evidence for the potential of this compound-based compounds as effective anti-cancer agents in a living system.

The therapeutic potential of this compound derivatives extends beyond oncology into the realm of inflammatory diseases. Several studies have explored their efficacy in animal models of inflammation.

One notable example is 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) , a potent and selective inhibitor of RIP2 kinase, which plays a role in inflammatory signaling pathways. acs.org In a mouse model, a single oral dose of a related compound inhibited the increase in serum levels of a key inflammatory chemokine following administration of a bacterial cell wall component. nih.gov This demonstrates the compound's ability to modulate inflammatory responses in vivo. nih.gov

In another line of research, indazole ether-based compounds were developed as selective glucocorticoid receptor modulators for the treatment of airway inflammation. One of the lead candidates from this series potently inhibited Sephadex-induced lung edema in a dose-dependent manner in an animal model, showcasing its robust local anti-inflammatory effect in the lungs. nih.gov

Pharmacological Characterization of Advanced this compound Candidates

Advanced drug candidates that emerge from initial in vitro and in vivo screening undergo more detailed pharmacological characterization to understand their mechanism of action and to refine their profiles as potential therapeutics.

The RIP2 kinase inhibitor, GSK583 , was identified as a highly potent and selective agent for the treatment of chronic inflammatory diseases. acs.orgnih.gov In human biopsy assays from patients with Crohn's disease and ulcerative colitis, this compound significantly inhibited the production of the inflammatory cytokines TNFα and IL-6 in a concentration-dependent manner. nih.gov

The PLK4 inhibitor, 14i , was found to inhibit the activity of its target kinase, disrupt centriole replication, lead to mitotic disarray, and induce apoptosis in breast cancer cells. rsc.org These mechanistic insights provide a clear rationale for its observed antitumor activity.

Further pharmacological profiling of these advanced candidates often includes assessments of their pharmacokinetic properties, which describe how the drug is absorbed, distributed, metabolized, and excreted by the body. These studies are essential for determining the appropriate dosing regimens for future clinical trials.

Strategic Development of Indazole-Based Therapeutics and Applications in Pharmaceutical Development

The indazole nucleus is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals. nih.govnih.govnih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers a rigid structure with unique electronic properties and the capacity for hydrogen bonding, making it an ideal framework for designing targeted therapeutics. nih.govnih.gov Marketed drugs such as Axitinib, Pazopanib, and Niraparib contain the indazole core, highlighting its therapeutic relevance in oncology. nih.govnih.gov The versatility of the indazole scaffold allows for strategic chemical modifications, enabling the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Within this strategic framework, this compound serves as a key structural motif and versatile building block. The strategic placement of the fluorine atom and the amino group provides opportunities for further chemical elaboration to create diverse libraries of compounds. organic-chemistry.org Fluorine substitution, in particular, is a widely used strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity. organic-chemistry.orgnih.gov The amino group offers a convenient point for chemical modification to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. nih.gov

The development of indazole-based therapeutics has shown significant promise in several key disease areas, most notably in oncology and the treatment of inflammatory conditions. This is largely driven by the scaffold's suitability for designing potent and selective enzyme inhibitors, particularly for protein kinases which are crucial regulators of cellular processes. nih.gov

Applications in Oncology

The indazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. nih.gov Kinases are a major class of drug targets in oncology, and the indazole structure has proven effective at binding to the ATP-binding site of many kinases. mdpi.com Research has led to the discovery of numerous indazole derivatives with potent anti-proliferative activity against a range of human cancer cell lines.

For instance, derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. nih.gov One such derivative, compound 99 , demonstrated high potency against FGFR1 with an IC₅₀ value of 2.9 nM. nih.gov Similarly, Entrectinib (127 ), a compound featuring a 3-aminoindazole core, is a powerful inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ of 12 nM. nih.gov The strategic development of these molecules showcases the utility of the indazole core in creating highly targeted cancer therapies.

Further studies have highlighted the broad anti-proliferative effects of indazole derivatives. A series of 3-(pyrrolopyridin-2-yl)indazole derivatives were tested against several cancer cell lines, with compound 93 showing exceptional potency against HL60 (leukemia) and HCT116 (colon cancer) cell lines, with IC₅₀ values of 8.3 nM and 1.3 nM, respectively. nih.gov Another study focused on 6-aminoindazole derivatives found that compound 9f exhibited potent activity against the HCT116 human colorectal cancer cell line with an IC₅₀ of 14.3 µM, while showing no cytotoxicity in normal lung fibroblast cells. researchgate.net

| Compound | Target/Cell Line | Activity Type | Measured Value | Reference |

|---|---|---|---|---|

| Entrectinib (127) | Anaplastic Lymphoma Kinase (ALK) | IC₅₀ | 12 nM | nih.gov |

| Compound 99 | Fibroblast Growth Factor Receptor 1 (FGFR1) | IC₅₀ | 2.9 nM | nih.gov |

| Compound 93 | HL60 (Leukemia) | IC₅₀ | 8.3 nM | nih.gov |

| HCT116 (Colon Cancer) | 1.3 nM | |||

| Compound 9f | HCT116 (Colon Cancer) | IC₅₀ | 14.3 µM | researchgate.net |

| MRC5 (Normal Lung Fibroblast) | >100 µM |

Applications in Inflammatory Diseases

The kinase inhibitory potential of the indazole scaffold extends to therapeutic targets relevant to inflammatory diseases. Chronic inflammation is driven by signaling pathways that are often regulated by kinases, making them attractive targets for intervention.

Researchers have developed indazole derivatives as highly selective inhibitors for kinases involved in inflammatory responses. One notable example is a series of 4,6-disubstituted-1H-indazole derivatives designed as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the activation of immune cells. nih.gov Compounds 170 and 171 from this series were highly selective for PI3Kδ, with pKi values of 9.9 and 10.1, respectively, indicating very high binding affinity. nih.gov

In another study, a class of indazole ether-based compounds were developed as selective glucocorticoid receptor modulators (SGRMs) for treating airway inflammation. One candidate (166 ) was shown to potently inhibit Sephadex-induced lung edema in a dose-dependent manner, with an ED₅₀ value of 1.2 μg/kg, demonstrating a robust anti-inflammatory effect in a preclinical model. nih.gov These findings underscore the potential of indazole-based compounds to be developed into targeted therapies for a range of respiratory and other inflammatory disorders. nih.gov

| Compound | Target/Model | Activity Type | Measured Value | Reference |

|---|---|---|---|---|

| Compound 170 | Phosphoinositide 3-kinase delta (PI3Kδ) | pKi | 9.9 | nih.gov |

| Compound 171 | Phosphoinositide 3-kinase delta (PI3Kδ) | pKi | 10.1 | nih.gov |

| Compound 166 | Sephadex-induced lung edema | ED₅₀ | 1.2 µg/kg | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 6-Fluoro-1H-indazol-4-amine. researchgate.net By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For fluorinated compounds, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are particularly powerful. nih.govresearchgate.net

The ¹H NMR spectrum would confirm the number and arrangement of hydrogen atoms. The aromatic protons on the indazole ring system are expected to appear in the downfield region (~6.0-8.0 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships with adjacent protons and the fluorine atom. The protons of the amine (-NH₂) and the indazole N-H group would typically appear as broader signals, and their chemical shifts can be sensitive to solvent and concentration. libretexts.orgnih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. jeol.comjeolusa.com

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for characterizing fluorinated molecules. biophysics.orgnih.gov A single signal would be expected for this compound, and its coupling to nearby protons (JHF) would provide further structural confirmation. jeolusa.comchemrxiv.org Advanced 2D NMR techniques, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation), are used to definitively assign all signals and piece together the complete molecular structure. researchgate.netresearchgate.net

While specific, publicly available experimental spectra for this compound are limited, the expected NMR data can be predicted based on the analysis of similar fluorinated and indazole-containing structures. nih.govresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Correlations |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic CH | 6.0 - 8.0 | Doublet, Triplet, Doublet of Doublets | Coupling to adjacent ¹H and ¹⁹F |

| NH₂ | 3.0 - 5.0 | Broad Singlet | Disappears on D₂O exchange |

| NH (indazole) | 10.0 - 13.0 | Broad Singlet | Disappears on D₂O exchange |

| ¹³C NMR | |||

| Aromatic C-F | 150 - 165 | Doublet (large ¹JCF) | HMBC to ¹H and ¹⁹F |

| Aromatic C-N | 130 - 150 | Singlet, Doublet | HMBC to ¹H |

| Aromatic C-H | 100 - 125 | Doublet (¹JCH) | HSQC to attached ¹H |

| ¹⁹F NMR | |||

| Ar-F | -110 to -140 | Multiplet | Coupling to ortho and meta ¹H |

Infrared (IR) and Mass Spectrometry for Molecular Identification and Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques used for the initial identification and characterization of molecules like this compound.

Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule when it absorbs infrared radiation. masterorganicchemistry.com This technique is excellent for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. The N-H stretching vibrations of the primary amine (-NH₂) and the indazole N-H group would appear as distinct peaks in the 3200-3500 cm⁻¹ region. libretexts.orglibretexts.org Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while C=C double bond stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. masterorganicchemistry.com The C-N and C-F stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹), providing further evidence of the compound's structure. scielo.br

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molecular formula C₇H₆FN₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight (151.14 g/mol ). Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage of the indazole ring and loss of small neutral molecules are common fragmentation pathways for such heterocyclic compounds, providing a unique fingerprint for the molecule. researchgate.netscirp.orgnih.gov The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, is consistent with this compound. libretexts.org

Table 2: Expected Spectroscopic Data from IR and MS

| Technique | Feature | Expected Value / Region | Information Provided |

|---|---|---|---|

| IR Spectroscopy | N-H Stretching (Amine & Indazole) | 3200 - 3500 cm⁻¹ | Presence of primary amine and N-H on the ring |

| Aromatic C-H Stretching | 3000 - 3100 cm⁻¹ | Presence of aromatic rings | |

| Aromatic C=C Stretching | 1450 - 1600 cm⁻¹ | Confirmation of the aromatic system | |

| C-N Stretching | 1200 - 1350 cm⁻¹ | Presence of amine and indazole structure | |

| C-F Stretching | 1000 - 1200 cm⁻¹ | Presence of fluorine substituent | |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | ~152.0567 m/z | Confirms molecular weight and formula |

| Fragmentation Pattern | Various m/z values | Structural fingerprint based on bond cleavages |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.org This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for its complete structural characterization in the solid state. mdpi.com

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal. mdpi.comresearchgate.net

While a specific crystal structure for this compound has not been publicly reported, analysis of related indazole derivatives demonstrates the power of this technique. rsc.orgnih.gov For example, crystallographic studies reveal how molecules pack in the solid state and identify intermolecular interactions like hydrogen bonding, which are crucial for understanding the physical properties of the compound and its interactions in a biological context. researchgate.net

Table 3: Example Crystallographic Data for a Related Indazole Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/n | The symmetry elements within the unit cell |

| a (Å) | 7.8707 | Unit cell dimension |

| b (Å) | 15.9681 | Unit cell dimension |

| c (Å) | 11.9798 | Unit cell dimension |

| β (°) | 100.283 | Unit cell angle |

| Volume (ų) | 1481.44 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: Data is for an example compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govnih.govsciety.orgtriazolo[3,4-b] nih.govsciety.orgmtoz-biolabs.comthiadiazole, to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Cryo-Electron Microscopy for Protein-Ligand Complex Analysis in Drug Discovery

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology for determining the high-resolution structures of large biomolecular assemblies, such as proteins and protein-ligand complexes. americanpeptidesociety.org While X-ray crystallography requires the sample to be crystallized, cryo-EM analyzes samples that have been flash-frozen in a near-native, hydrated state, which is particularly advantageous for large, flexible, or difficult-to-crystallize proteins. nih.govmtoz-biolabs.com

In the context of drug discovery, cryo-EM is exceptionally valuable for visualizing how a small molecule ligand, such as this compound, binds to its target protein. nih.gov By obtaining a high-resolution 3D structure of the protein-ligand complex, researchers can precisely map the binding pocket and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the ligand's affinity and specificity. This structural insight is critical for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and pharmacological properties. sciety.orgmtoz-biolabs.com

The process involves preparing a thin film of the purified protein-ligand complex, rapidly freezing it in liquid ethane, and imaging it with a transmission electron microscope at cryogenic temperatures. americanpeptidesociety.org Sophisticated image processing software is then used to combine thousands of 2D images of individual particles into a high-resolution 3D reconstruction. sciety.org Recent technological advances have pushed the resolution of cryo-EM to near-atomic levels, making it a powerful and increasingly accessible tool for academic and pharmaceutical research. nih.govamericanpeptidesociety.org While no specific cryo-EM structures involving this compound have been published, this methodology represents the cutting edge for studying its interactions with potential biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-1H-indazol-4-amine, and what challenges arise during its preparation?

- Methodology :

- Nucleophilic substitution : Fluorine can be introduced via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) under reflux .

- Cyclization strategies : Use nitration/reduction sequences on precursor indole derivatives, followed by deprotection of amine groups. Note that fluorine’s electron-withdrawing effects may reduce reaction yields compared to bromo/chloro analogs .

- Challenges : Fluorine’s small atomic size complicates regioselective functionalization; monitor intermediates via LC-MS to avoid byproducts .

Q. How should this compound be characterized structurally, and which analytical techniques are most reliable?

- Methodology :

- NMR analysis : -NMR is critical for confirming fluorine position (δ ~ -110 to -120 ppm for aromatic F). Compare with bromo/chloro analogs (e.g., 6-Bromo-1H-indazol-4-amine ).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z: 152.06 [M+H]).

- X-ray crystallography : Resolve ambiguities in tautomeric forms (1H vs. 2H-indazole) .

Q. What are the solubility and storage protocols for this compound to ensure stability?

- Methodology :

- Solubility : Test in DMSO (10 mM stock) with sonication at 37°C. Avoid aqueous buffers unless protonated (pKa ~ 8.5 estimated from analogs ).

- Storage : Aliquot stock solutions and store at -80°C (6-month stability) or -20°C (1-month stability). Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. DMSO), and catalyst loading to identify optimal parameters. For fluorination, higher temps (120–150°C) improve kinetics but risk decomposition .

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 min at 100°C vs. 24 hrs conventional) .

Q. What advanced analytical techniques resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- SAR (Structure-Activity Relationship) studies : Compare fluorinated vs. chloro/bromo analogs in kinase inhibition assays. Fluorine’s electronegativity may alter binding affinity; use SPR (Surface Plasmon Resonance) for real-time kinetics .

- Metabolite profiling : LC-HRMS to identify oxidative metabolites that may confound bioactivity results (e.g., N-oxide formation) .

Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. Fluorine at C6 directs electrophilic substitution to C5/C7 positions .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .

Q. What strategies mitigate batch-to-batch variability in purity for this compound?

- Methodology :

- HPLC method development : Use C18 columns with trifluoroacetic acid (0.1% in mobile phase) to resolve impurities. Target >98% purity (validated by COA) .

- Recrystallization : Optimize solvent mixtures (e.g., EtOH/HO) to remove unreacted precursors .

Contradiction Analysis & Troubleshooting

Q. Why do conflicting solubility values exist for this compound in literature, and how can this be addressed experimentally?

- Analysis : Discrepancies arise from protonation state (amine vs. ammonium salt) and solvent polarity.

- Resolution :

- Measure solubility in buffered solutions (pH 4–10) using UV-Vis spectroscopy.

- Compare with analogs (e.g., 6-Chloro-1H-indazol-4-amine) to isolate fluorine’s impact .

Q. How to reconcile inconsistent bioassay results for this compound in kinase inhibition studies?

- Analysis : Variations may stem from assay conditions (ATP concentration, pH) or compound aggregation.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.